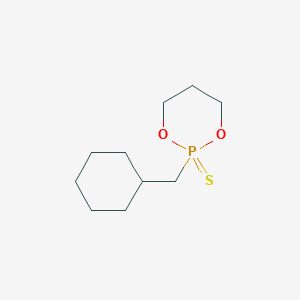
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to oxygen and sulfur atoms. This specific compound is notable for its unique structure, which includes a six-membered ring containing both oxygen and phosphorus atoms, as well as a cyclohexylmethyl group and a sulfur atom.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide typically involves the reaction of a suitable phosphorus precursor with a cyclohexylmethyl group and a sulfur source. One common method involves the use of phosphorus trichloride (PCl3) as the phosphorus source, which reacts with cyclohexylmethanol and sulfur to form the desired compound. The reaction is usually carried out under controlled conditions, such as in an inert atmosphere and at a specific temperature range, to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is used as an additive in lubricants and other industrial products to enhance their performance and stability.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its action include oxidative stress pathways, where the compound can act as an antioxidant, and inflammatory pathways, where it can inhibit the production of pro-inflammatory molecules.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane, 2-(cyclohexylmethyl)-, 2-sulfide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-sulfide: This compound has a methoxy group instead of a cyclohexylmethyl group, which affects its reactivity and applications.
1,3,2-Dioxaphosphorinane, 2-chloro-, 2-sulfide: The presence of a chlorine atom in this compound makes it more reactive in substitution reactions.
1,3,2-Dioxaphosphorinane, 2-mercapto-, 2-sulfide: This compound contains a mercapto group, which imparts different chemical properties and biological activities.
The uniqueness of this compound lies in its specific structure, which combines the stability of the cyclohexylmethyl group with the reactivity of the sulfur atom, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
651727-28-5 |
|---|---|
Molekularformel |
C10H19O2PS |
Molekulargewicht |
234.30 g/mol |
IUPAC-Name |
2-(cyclohexylmethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C10H19O2PS/c14-13(11-7-4-8-12-13)9-10-5-2-1-3-6-10/h10H,1-9H2 |
InChI-Schlüssel |
GWERLUAYJNXHJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CP2(=S)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(4-nitrophenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12515318.png)
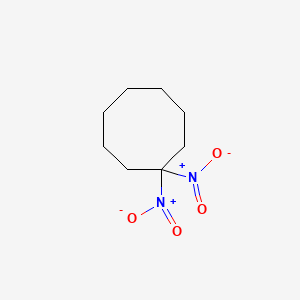
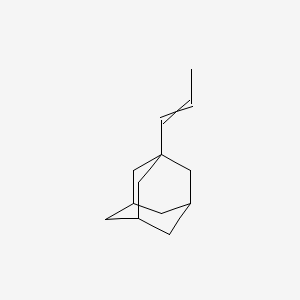
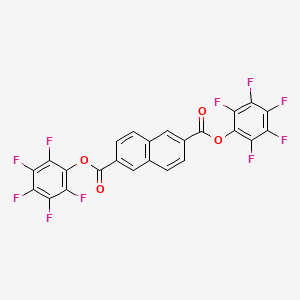

![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
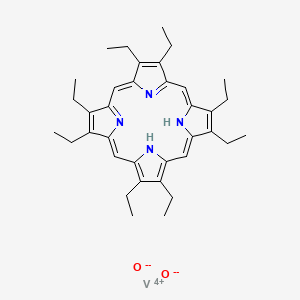
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-2-methylpropyl]thiourea](/img/structure/B12515387.png)
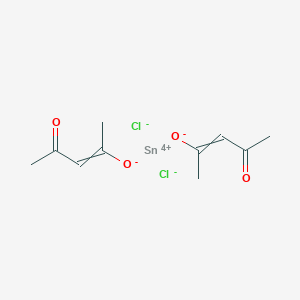
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
